molecular formula C6H10N2O3 B574052 [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid CAS No. 179605-48-2

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid

Cat. No.: B574052
CAS No.: 179605-48-2
M. Wt: 158.157
InChI Key: ZMCJOKMEFYSAOH-BYPYZUCNSA-N
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Description

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid is a compound that belongs to the class of amino acids It features a pyrrolidine ring, which is a five-membered lactam, with an amino group at the 3-position and a carboxyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino acid derivative with a suitable reagent to form the pyrrolidine ring. For example, the cyclization of N-protected amino acids with aldehydes or ketones under acidic or basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein folding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid can be compared with other similar compounds, such as:

    Proline: Another pyrrolidine-containing amino acid, but without the oxo group.

    Hydroxyproline: Similar structure but with a hydroxyl group instead of an amino group.

    Pyrrolidinone derivatives: Compounds with similar ring structures but different functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid, also known as 2-Oxopyrrolidin-1-yl acetic acid, is a compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6H9NO3
  • Molecular Weight : 145.14 g/mol

The structure features a pyrrolidine ring with an amino group and a carboxylic acid moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, potentially influencing synaptic transmission.
  • Anti-inflammatory Activity : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation .
  • Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, although detailed studies are still needed to confirm these effects .

1. Neuroprotective Effects

A study highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It was observed to reduce oxidative stress markers and improve neuronal survival in vitro.

2. Anti-inflammatory Activity

Research demonstrated that this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory effects were attributed to its ability to modulate signaling pathways involved in inflammation .

3. Antimicrobial Activity

In microbiological tests, this compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

Case Study 1: Neuroprotection in Cell Models
In a controlled laboratory setting, neuronal cell lines treated with this compound exhibited a significant reduction in apoptosis markers compared to untreated controls. This suggests its potential utility in treating neurodegenerative conditions such as Alzheimer's disease.

Case Study 2: Inhibition of Inflammatory Responses
A study investigating the compound's effect on LPS-stimulated macrophages found that it reduced nitric oxide production significantly, indicating its potential role in managing chronic inflammatory diseases.

Research Findings Summary

Biological ActivityObservationsReferences
NeuroprotectiveReduced oxidative stress and apoptosis
Anti-inflammatoryInhibited TNF-alpha and IL-6 release
AntimicrobialEffective against various bacterial strains

Properties

IUPAC Name

2-[(3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJOKMEFYSAOH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665230
Record name [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179605-48-2
Record name [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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